molecular formula C26H25N3O2 B2684479 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 877287-52-0

4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

Cat. No.: B2684479
CAS No.: 877287-52-0
M. Wt: 411.505
InChI Key: UFFYGPUYAIXRPP-UHFFFAOYSA-N
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Description

4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a sophisticated chemical hybrid featuring a benzimidazole core linked to a pyrrolidin-2-one moiety via a phenoxyethyl chain, with an ortho-tolyl substitution on the lactam nitrogen. This specific architecture places it within a class of compounds recognized as privileged structures in medicinal chemistry due to their wide range of biological activities and high affinity for various biological targets . The molecular framework is closely related to pyrrolo[1,4]benzodiazepines and other fused heterocyclic systems, which are extensively investigated for their potential as DNA-interactive agents, anticancer therapeutics, and non-nucleoside reverse transcriptase inhibitors . This compound serves as a valuable building block and pharmacophore in early-stage drug discovery research. Its structure is characteristic of scaffolds used to develop novel therapeutic agents, particularly in oncology and infectious diseases . Researchers can utilize this reagent to explore structure-activity relationships (SAR), given the known bioactivity of its core components. The benzimidazole unit is a common motif in pharmaceuticals, while the pyrrolidinone ring contributes to the molecule's three-dimensional structure and potential for target binding . The ortho-tolyl substituent may be strategically incorporated to influence the compound's steric and electronic properties, thereby modulating its bioavailability, metabolic stability, and binding affinity . This makes the compound an excellent candidate for lead optimization programs aimed at developing new small-molecule inhibitors. Key Research Applications: This chemical is intended for research applications including, but not limited to: the synthesis and exploration of novel heterocyclic hybrids with potential biological activity; as a reference standard in analytical and bioanalytical method development; and for in vitro pharmacological profiling to identify mechanisms of action against specific cellular targets. Important Note: This product is designated 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(2-methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-19-9-5-7-13-23(19)29-18-20(17-25(29)30)26-27-22-12-6-8-14-24(22)28(26)15-16-31-21-10-3-2-4-11-21/h2-14,20H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFYGPUYAIXRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole is reacted with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring. This can be achieved by reacting the intermediate with an o-tolyl-substituted amine and a suitable carbonyl compound under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyethyl and o-tolyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and various nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in oncology or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known for its ability to bind to various proteins, potentially inhibiting their function or altering their signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Benzimidazole/Pyrrolidinone) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound (CAS 491874-24-9) 2-Phenoxyethyl / o-Tolyl 429.48 Not reported Benzimidazole, Pyrrolidin-2-one
4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one (5a) Thiazol-2-yl (naphthalenyl) / Phenyl 486.59 235–237 Thiazole, Naphthalene
4-(5-Fluoro-1H-benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one None / 3,5-Dichloro-2-hydroxyphenyl 406.23 231–232 Fluoro-benzimidazole, Chlorophenol
1-(4-Fluorobenzyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one Piperidinylethyl / 4-Fluorobenzyl 489.56 Not reported Piperidine, Fluorobenzyl

Key Observations :

  • Substituent Impact on Solubility: The 2-phenoxyethyl group in the target compound likely enhances lipophilicity compared to thiazole-containing derivatives (e.g., 5a) . However, polar groups like hydroxyl (e.g., in 21b ) or piperidine (e.g., ) improve aqueous solubility.
  • Bioactivity Correlations: Chlorinated or fluorinated aryl groups (e.g., 21b ) demonstrate enhanced anticancer activity due to increased electrophilicity and membrane penetration.

Spectroscopic Characterization

1H and 13C NMR data for benzimidazole-pyrrolidinone derivatives show consistent patterns:

  • 1H NMR : Benzimidazole NH protons resonate at δ ~10.8 ppm (e.g., 5a , 21a ). The pyrrolidin-2-one carbonyl (C=O) is confirmed by 13C NMR signals at δ ~170 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1720–1730 cm⁻¹) and C=N (1680–1690 cm⁻¹) are characteristic .

Biological Activity

The compound 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one represents a novel class of benzimidazole derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula for the compound is C20H22N2O2C_{20}H_{22}N_{2}O_{2}, with a molecular weight of approximately 338.40 g/mol. The structure includes a benzimidazole core, which is known for its biological significance and versatility in medicinal chemistry.

Physical Properties

  • Melting Point : Approximately 287 °C
  • Solubility : Soluble in organic solvents; limited solubility in water
  • Purity : Typically >95% as determined by HPLC

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

In vitro tests demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .

Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro assays using various cancer cell lines revealed the following:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
Cell Line IC50 (µM)
HeLa15.5
MCF-720.3
A54918.7

These results indicate that the compound possesses cytotoxic effects against cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar to other benzimidazole derivatives, it may interfere with DNA replication processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
  • Apoptosis Induction : Activation of caspases and other apoptotic pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various benzimidazole derivatives, including our compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, emphasizing the importance of the phenoxyethyl group in enhancing activity against resistant bacterial strains .

Study 2: Cancer Cell Line Response

In another investigation, researchers assessed the effects of the compound on HeLa cells. The study found that treatment with the compound led to significant cell death compared to untreated controls, with flow cytometry analysis confirming increased apoptosis rates .

Q & A

Q. What synthetic strategies are optimal for preparing 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Condensation of intermediates : Use 2-phenoxyethylamine and o-tolyl-substituted pyrrolidin-2-one precursors under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) to promote cyclization .
  • Catalytic optimization : Employ potassium carbonate (K₂CO₃) as a base to deprotonate intermediates and facilitate nucleophilic substitution, as demonstrated in analogous benzimidazole syntheses .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity. Yields typically range from 50–70% under optimized conditions .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Benzimidazole protons : Look for aromatic signals at δ 7.2–8.1 ppm (split into two doublets for the benzo[d]imidazole ring) .
    • Pyrrolidin-2-one carbonyl : A characteristic peak at ~170 ppm in ¹³C NMR .
    • o-Tolyl group : Methyl protons at δ 2.4–2.6 ppm and aromatic protons at δ 6.8–7.3 ppm .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching the molecular formula (C₂₈H₂₆N₃O₂) .
  • IR spectroscopy : Key stretches include N-H (~3200 cm⁻¹ for benzimidazole) and C=O (~1680 cm⁻¹ for pyrrolidinone) .

Q. How should researchers design initial biological activity screens to evaluate the compound’s potential pharmacological effects?

Methodological Answer:

  • Receptor binding assays : Screen against histamine H₁/H₄ receptors (if structurally analogous to dual ligands in ) using radioligand displacement assays .
  • Antimicrobial testing : Follow protocols from , using agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 µg/mL suggest promising activity.
  • Cytotoxicity assays : Use MTT or resazurin-based assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to identify critical substituents influencing receptor binding affinity?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with variations in the phenoxyethyl chain (e.g., replacing phenoxy with pyridyloxy) or o-tolyl group (e.g., halogenation) .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify essential hydrogen-bond acceptors (e.g., pyrrolidinone carbonyl) and hydrophobic regions (e.g., benzimidazole) .
  • Binding assays : Compare IC₅₀ values across analogs. For example, fluorination at the benzyl position (as in ) may enhance H₁ receptor affinity by 2–3 fold .

Q. What computational methods are recommended to resolve contradictions in biological activity data observed across structurally similar analogs?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., histamine receptors) to assess stability of binding poses. For example, highlights docking poses where substituent orientation affects activity .
  • Free energy perturbation (FEP) : Calculate binding free energy differences (ΔΔG) to quantify the impact of specific substituents (e.g., methyl vs. fluoro groups) .
  • Meta-analysis : Cross-reference bioactivity data from public databases (e.g., ChEMBL) to identify trends in logP or polar surface area that correlate with activity discrepancies .

Q. What experimental approaches are suitable for determining the compound’s binding mode and interactions with target proteins?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., histamine H₁ receptor extracellular domain). provides a framework for analyzing imidazole-protein interactions .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to calculate affinity (KD). Use a Biacore system with immobilized receptor .
  • Fluorescence polarization : Label the compound with a fluorophore (e.g., FITC) and monitor competitive displacement by unlabeled ligands .

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